molecular formula C19H16FN3O3 B11228402 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11228402
M. Wt: 353.3 g/mol
InChI Key: VANJWFFNBHWHQE-UHFFFAOYSA-N
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Description

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, an amino group, and a quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylamine intermediate through the reaction of 2-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling with Quinoline Derivative: The 2-fluorophenylamine is then coupled with a quinoline derivative, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Methylation: The final step involves the methylation of the resulting intermediate using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its interaction with biological targets. This fluorine substitution can lead to improved pharmacokinetic properties and increased metabolic stability compared to its analogs.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-21-19(26)13-10-18(25)23(16-9-5-2-6-12(13)16)11-17(24)22-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,26)(H,22,24)

InChI Key

VANJWFFNBHWHQE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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